4-(Tributylstannyl)pyrimidine
Overview
Description
4-(Tributylstannyl)pyrimidine is a useful research compound. Its molecular formula is C16H30N2Sn and its molecular weight is 369.14. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optical Properties
4-(Tributylstannyl)pyrimidine plays a crucial role in the synthesis of complex organic compounds. A notable application is in the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, achieved through a double cross-coupling reaction involving 2-(tributylstannyl)pyridine. These compounds exhibit intriguing optical properties, such as strong emission solvatochromism and potential as colorimetric and luminescent pH sensors due to dramatic color changes and luminescence switching upon acid introduction (Hadad et al., 2011).
Plant Growth Research
In the field of agriculture and horticulture, pyrimidine derivatives, including those related to this compound, are increasingly used in physiological research. They serve as inhibitors of specific enzymes, offering valuable insights into the regulation of terpenoid metabolism, which is closely related to phytohormones and sterols, thus affecting cell division, elongation, and senescence (Grossmann, 1990).
Biological Activities of Pyrimidine Analogs
The biological activities of pyrimidine analogs, including those related to this compound, encompass a broad spectrum in both agriculture and medicinal chemistry. These include antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties, making them significant in various therapeutic applications (Pinheiro et al., 2020).
Cross-Coupling Reactions in Pyrimidines
This compound is also instrumental in stannylation reactions and cross-couplings in pyrimidines. These reactions form new carbon-carbon bonds, which are fundamental in the development of various pyrimidine derivatives with potential applications in medicinal chemistry (Majeed et al., 1989).
Safety and Hazards
The safety data sheet for 4-(Tributylstannyl)pyrimidine suggests that it is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Mechanism of Action
Target of Action
4-(Tributylstannyl)pyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects . The primary targets of pyrimidine derivatives include various enzymes, membrane receptors, transporters, and ion channels . .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some pyrimidine analogs act as anticancer agents through diverse mechanisms, including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of reactive oxygen species (ROS), and induction of apoptosis .
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are essential components of nucleic acids (DNA and RNA) and participate in the regulation of enzymatic reactions . The de novo synthesis of pyrimidines involves several steps, including the formation of deoxyribonucleotides and the balancing of nucleotide pools . .
Pharmacokinetics
It’s predicted to have strong plasma protein binding, low to high gastrointestinal absorption, and potential efflux by p-glycoprotein . It’s also predicted to be metabolized by CYP3A4 .
Result of Action
Pyrimidine derivatives are known to have significant cytotoxic effects against certain cell lines . They can also induce apoptosis and increase ROS production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH, alkalinity, and the presence of certain ions can affect the degradation of pyrimidine compounds . .
Properties
IUPAC Name |
tributyl(pyrimidin-4-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMLIWXIPSYXMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332133-92-3 | |
Record name | 4-(tributylstannyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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